Apaziquona

Descripción general

Descripción

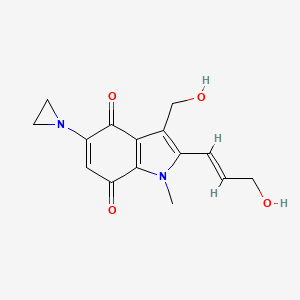

Apaziquone, also known as EO9, is an indolequinone that functions as a bioreductive prodrug. It is structurally related to mitomycin C, an older chemotherapeutic agent. Apaziquone is primarily investigated for its potential in treating non-muscle invasive bladder cancer. In hypoxic cells, such as those found on the inner surface of the urinary bladder, apaziquone is converted to active metabolites by intracellular reductases. These active metabolites alkylate DNA, leading to apoptosis, which is preferentially expressed in neoplastic cells .

Aplicaciones Científicas De Investigación

Bladder Cancer

Apaziquone has been primarily studied for its efficacy in treating NMIBC. The drug was evaluated in several Phase 3 clinical trials:

- Study Design : Two pivotal trials (SPI-611 and SPI-612) involved randomized, double-blind, placebo-controlled designs where patients received a single intravesical dose of apaziquone post-transurethral resection of bladder tumors (TURBT) .

- Efficacy Results : In these studies, apaziquone demonstrated a statistically significant reduction in tumor recurrence rates at two years compared to placebo. Specifically, the recurrence rate was 38.3% for apaziquone versus 50% for placebo in SPI-612 (p=0.0183) and 31.1% versus 41.3% in SPI-611 (p=0.0733) . Furthermore, the time to recurrence was longer for patients treated with apaziquone.

Oral Cancer

Recent studies have explored the potential of apaziquone as an anti-cancer agent beyond bladder cancer:

- Preclinical Studies : Research indicated that apaziquone significantly reduced tumor xenograft volumes in oral squamous cell carcinoma (OSCC) models without causing apparent toxicity to normal tissues. The drug's administration resulted in increased activation of apoptotic markers such as Caspase 3 and Caspase 9 .

- Mechanistic Insights : The findings suggest that apaziquone induces apoptosis in OSCC cells, highlighting its potential as a therapeutic candidate for oral cancer management .

Safety Profile

The safety of apaziquone has been evaluated across multiple clinical trials involving over 1,800 patients. Common adverse events included urinary tract infections and hematuria; however, the overall incidence of serious adverse events was comparable between apaziquone and placebo groups . Notably, no deaths were attributed directly to apaziquone treatment during these studies.

Comparative Efficacy

A summary of key findings from clinical trials is presented below:

| Study | Treatment Arm | Recurrence Rate (%) | Time to Recurrence (months) | p-value |

|---|---|---|---|---|

| SPI-611 | Apaziquone | 31.1 | 12.5 | 0.0733 |

| SPI-611 | Placebo | 41.3 | 8.3 | |

| SPI-612 | Apaziquone | 38.3 | 11.6 | 0.0183 |

| SPI-612 | Placebo | 50.0 | 6.3 |

Mecanismo De Acción

Target of Action

Apaziquone, also known as EO9 and Qapzola, is a prodrug that is activated by oxidoreductases, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1) . The primary targets of Apaziquone are these oxidoreductases present within the tumor .

Mode of Action

Apaziquone is a bioreductive prodrug, meaning it is designed to be activated by enzymes (oxidoreductases) present within the tumor . The quinone nucleus of Apaziquone is reduced by NAD(P)H dependent one electron oxidoreductases such as cytochrome P450 reductase to a semiquinone radical which redox cycles back to the parent quinone in the presence of oxygen, generating superoxide anions .

Biochemical Pathways

Apaziquone belongs to a class of anticancer drugs known as bioreductive drugs . These drugs are designed to be activated by enzymes (oxidoreductases) present within the tumor . The active metabolites of Apaziquone alkylate DNA, leading to apoptosis . This activity is preferentially expressed in neoplastic cells .

Pharmacokinetics

Apaziquone’s pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously . These properties were ideal for loco-regional therapies . Apaziquone demonstrated good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically to marker lesions . It was well tolerated with no systemic side effects .

Result of Action

Apaziquone treatment inhibited cell proliferation and induced apoptosis in OSCC cells in vitro . Apaziquone treated OSCC cells showed increased activation of Caspase 9 and Caspase 3, and Poly (ADP ribose) polymerase (PARP) cleavage suggesting induction of apoptosis by Apaziquone in oral cancer cells .

Action Environment

The factors that influence the bioreductive activation process of Apaziquone include the extent of tumor vasculature and pharmacokinetics . The drug’s ability to penetrate through multiple layers of cells and metabolism/sequestration of the drug within cells or the extracellular matrix also play a role . Because of its specific pharmacological properties, Apaziquone is excellently suited for local therapy such as NMIBC .

Análisis Bioquímico

Biochemical Properties

Apaziquone is activated to DNA damaging species by oxidoreductases, particularly NQO1 . This activation allows Apaziquone to interact with and damage DNA, leading to cell death. The nature of these interactions involves the formation of covalent bonds with DNA, which disrupts the normal function of the DNA and leads to cell death .

Cellular Effects

Apaziquone has been shown to have significant effects on various types of cells, particularly cancer cells. It has the ability to kill both aerobic and hypoxic cancer cells . The impact of Apaziquone on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to damage DNA and disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of action of Apaziquone involves its activation by oxidoreductases to form DNA damaging species . These species then interact with DNA, forming covalent bonds that disrupt the normal structure and function of the DNA . This disruption leads to changes in gene expression and ultimately cell death .

Temporal Effects in Laboratory Settings

Its poor pharmacokinetic properties contributed to its failure in phase II clinical trials when administered intravenously .

Dosage Effects in Animal Models

It has shown good anti-cancer activity against non-muscle invasive bladder cancer (NMIBC) when administered intravesically .

Metabolic Pathways

Apaziquone is involved in various metabolic pathways due to its interactions with oxidoreductases, particularly NQO1 . These interactions lead to the activation of Apaziquone and its subsequent effects on DNA and cellular processes .

Transport and Distribution

Its poor pharmacokinetic properties suggest that it may have limited distribution when administered intravenously .

Subcellular Localization

As a prodrug, it is likely that it is distributed throughout the cell until it is activated by oxidoreductases .

Métodos De Preparación

Apaziquone was first synthesized at the University of Amsterdam in 1987. It was developed as one of a series of derivatives of mitomycin C in a program sponsored by the Dutch Cancer Society. Industrial production methods typically involve the same synthetic route but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications .

Análisis De Reacciones Químicas

Apaziquone undergoes several types of chemical reactions, including:

Alkylation: The reduced form of apaziquone alkylates DNA, leading to the formation of cross-links and subsequent apoptosis.

Oxidation: Apaziquone can also undergo oxidation reactions, although these are less common in its therapeutic context.

Common reagents and conditions used in these reactions include hypoxic environments and the presence of specific reductases like NQO1. The major products formed from these reactions are DNA adducts and cross-links, which lead to cell death .

Comparación Con Compuestos Similares

Apaziquone is similar to other bioreductive prodrugs, such as mitomycin C and other hypoxia-activated prodrugs (HAPs). it has unique pharmacokinetic properties that make it particularly suited for local therapy, such as intravesical administration for bladder cancer . Other similar compounds include tirapazamine and evofosfamide, which also target hypoxic tumor cells but have different activation mechanisms and pharmacokinetic profiles .

Actividad Biológica

Apaziquone, also known as EO9 or Qapzola™, is a bioreductive prodrug primarily investigated for its efficacy against non-muscle invasive bladder cancer (NMIBC). Its mechanism of action involves enzymatic activation to generate cytotoxic metabolites, particularly through the action of oxidoreductases such as NAD(P)H:quinone oxidoreductase 1 (NQO1). This article delves into the biological activity of apaziquone, supported by data tables, case studies, and detailed research findings.

Apaziquone requires metabolic activation to exert its anticancer effects. Upon administration, it is converted into DNA-damaging species that can induce apoptosis in cancer cells. This activation is facilitated by enzymes present in human tissues, particularly in bladder cancer cells, which have been shown to possess the necessary reductive capabilities to metabolize apaziquone effectively .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of apaziquone reveals that it has a half-life of approximately 78.6 minutes in human whole blood. Notably, it shows stability in phosphate-buffered saline (PBS) and plasma over a two-hour period but is rapidly metabolized in whole blood . The lack of detectable inactive metabolites suggests that the active forms may irreversibly bind to cellular components, underscoring the drug's unique metabolic pathway .

| Parameter | Value |

|---|---|

| Half-life in whole blood | 78.6 ± 23.0 minutes |

| Stability in PBS | Stable over 2 hours |

| Metabolite detection | No inactive metabolites found |

Clinical Efficacy

Apaziquone has been evaluated in several clinical trials focusing on NMIBC. A notable phase I/II study conducted from 2001 to 2006 demonstrated that out of twelve patients treated with six doses of intravesical apaziquone, eight achieved complete histological responses. Subsequent phase II trials reported complete response rates of approximately 65% among treated patients .

Case Studies

-

Phase I/II Study (2001-2006) :

- Participants : 12 patients with low-grade NMIBC.

- Treatment : 6 doses administered intravesically once per week.

- Outcomes : 8 patients had complete histological responses.

-

Phase II Study (Netherlands) :

- Participants : 46 patients.

- Outcomes : 30 achieved complete responses.

-

Phase III Trials :

- Two large multicenter trials (NCT00598806 and NCT00461591) were conducted with over 1600 patients combined. While initial results did not show statistical significance for the primary endpoint of two-year recurrence rates compared to placebo, post-hoc analyses indicated significant benefits when apaziquone was administered shortly after surgical procedures .

Safety Profile

Apaziquone has demonstrated a favorable safety profile with low levels of drug-induced toxicity. Clinical studies reported no systemic side effects, making it an attractive option for localized treatment modalities . The tolerability of apaziquone allows for its use in patients who may not withstand more aggressive systemic therapies.

Future Directions

Despite some setbacks in phase III trials regarding statistical significance, ongoing research aims to optimize treatment protocols and further investigate biomarkers that could predict response to apaziquone therapy. There is anticipation for additional phase III studies that may utilize the multiple dosing regimen shown to be effective in earlier phases .

Propiedades

IUPAC Name |

5-(aziridin-1-yl)-3-(hydroxymethyl)-2-[(E)-3-hydroxyprop-1-enyl]-1-methylindole-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-16-10(3-2-6-18)9(8-19)13-14(16)12(20)7-11(15(13)21)17-4-5-17/h2-3,7,18-19H,4-6,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOCMVWFLDDLZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=C1C(=O)C=C(C2=O)N3CC3)CO)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869587 | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114560-48-4 | |

| Record name | Apaziquone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114560-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaziquone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114560484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apaziquone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12593 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apaziquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APAZIQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H464ZO600O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.